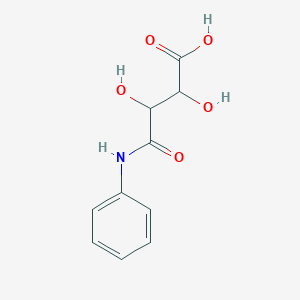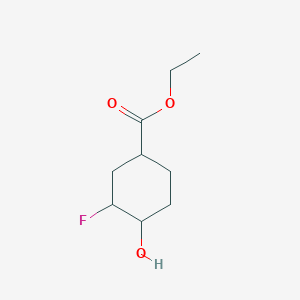
(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is a phosphosphingolipid, a class of lipids that play crucial roles in cellular processes. This compound, with the molecular formula C18H40NO6P, is known for its involvement in various biological pathways and its presence in certain food products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate typically involves the phosphorylation of phytosphingosine. The process begins with the extraction of phytosphingosine from natural sources, followed by its reaction with phosphoric acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale extraction and phosphorylation techniques. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced to form more reduced products, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .
科学研究应用
Chemistry
In chemistry, (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is used as a model compound to study the behavior of phosphosphingolipids in various chemical reactions. Its unique structure makes it an ideal candidate for investigating lipid chemistry .
Biology
Biologically, this compound is significant in studying cellular processes, particularly those involving lipid signaling and metabolism. It is often used in research to understand the role of phosphosphingolipids in cell membranes and signaling pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its involvement in cellular signaling pathways makes it a candidate for drug development, particularly in targeting diseases related to lipid metabolism .
Industry
Industrially, this compound is used in the production of specialized lipid-based products. Its unique properties make it valuable in the formulation of cosmetics, pharmaceuticals, and other products requiring specific lipid characteristics .
作用机制
The mechanism of action of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate involves its interaction with cellular membranes and signaling pathways. It acts as a signaling molecule, influencing various cellular processes such as apoptosis, proliferation, and differentiation. The compound targets specific receptors and enzymes, modulating their activity and thereby affecting cellular functions .
相似化合物的比较
Similar Compounds
Phytosphingosine-1-phosphate: Similar in structure but differs in its specific functional groups.
Sphingosine-1-phosphate: Another related compound with distinct biological roles.
Ceramide-1-phosphate: Shares some structural similarities but has different functional properties.
Uniqueness
(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is unique due to its specific combination of functional groups and its role in lipid signaling. Its distinct structure allows it to participate in unique biochemical pathways, setting it apart from other similar compounds .
属性
IUPAC Name |
(2-amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOSKULTISFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)






![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)




